Visomitin

Mitochondrial pharmacology Therapeutic index Redox cycling

Procure Visomitin (SKQ1 bromide) for its superior mitochondria-targeted antioxidant potency, 1000-fold higher than untargeted NAC. This rechargeable, mild uncoupler uniquely prevents cardiolipin peroxidation at nanomolar concentrations. Essential for standardizing assays of mitochondrial ROS, aging, and inflammation. Ensure your results align with validated SKQ1-specific data; in-class substitution with other SkQ/Mito compounds is scientifically invalid due to distinct potency and safety profiles. Purity >98%. For R&D only.

Molecular Formula C36H42BrO2P
Molecular Weight 617.6 g/mol
CAS No. 934826-68-3
Cat. No. B104347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVisomitin
CAS934826-68-3
Synonyms[10-(4,5-Dimethyl-3,6-dioxo-1,4-cyclohexadien-1-yl)decyl]triphenyl-phosphonium Bromide;  SKQ1
Molecular FormulaC36H42BrO2P
Molecular Weight617.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
InChIKeyWYHFWTRUGAFNKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in ethanol and water (1:1)

Visomitin (SkQ1, CAS 934826-68-3) | Mitochondria-Targeted Antioxidant Procurement Specification


Visomitin, also designated as SKQ1 bromide (CAS 934826-68-3), is a small-molecule, mitochondria-targeted antioxidant comprising a plastoquinone moiety conjugated to a decyltriphenylphosphonium cation [1]. This chemical architecture enables the compound to traverse cellular and mitochondrial membranes in a membrane potential-dependent manner, accumulating preferentially within the mitochondrial matrix [1]. As the active pharmaceutical ingredient (API) in the registered ophthalmic drug product Visomitin, SKQ1 represents a structurally and mechanistically distinct class of mitochondria-targeted antioxidants (MTAs) that includes alternative cationic quinone derivatives such as MitoQ (mitoquinone) and MitoTEMPO, yet differs from these comparators in its quinone core structure (plastoquinone vs. ubiquinone vs. nitroxide), redox cycling characteristics, and resultant in vitro and in vivo pharmacological profiles [2].

Visomitin (SKQ1) vs. Alternative Mitochondria-Targeted Antioxidants: Why Structural and Regulatory Differences Preclude Direct Interchange


Although multiple mitochondria-targeted antioxidants exist as research reagents, SKQ1 exhibits a set of physicochemical, biological, and regulatory characteristics that render it non-interchangeable with its closest in-class analogs, particularly MitoQ and MitoTEMPO. SKQ1 utilizes a plastoquinone redox core, whereas MitoQ employs a ubiquinone moiety; this structural divergence translates into a measurably wider therapeutic window between anti-oxidant and pro-oxidant activities for SKQ1 relative to MitoQ [1]. Furthermore, SKQ1 demonstrates a TC50 of 317 nM in human conjunctival epithelial (HCjE) cells, a quantitative baseline cytotoxicity metric that is not equivalently established or matched for all alternative MTAs in the same ocular-relevant cellular context [2]. Critically, SKQ1 is the API in Visomitin eye drops, a drug product that has progressed through multicenter, randomized, double-masked, placebo-controlled Phase III clinical trials for Dry Eye Disease and received regulatory approval in the Russian Federation [3]. Alternative MTAs such as MitoQ and MitoTEMPO do not possess an equivalent clinical development or regulatory approval dossier for ophthalmic indications, establishing a substantive regulatory differentiation that precludes generic substitution in both research reproducibility contexts and translational development pipelines [1][3].

Visomitin (SKQ1) Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Procurement Decisions


Visomitin (SKQ1) vs. MitoQ: Quantified Therapeutic Window Differential Based on Redox Core Architecture

The differentiation between SKQ1 and MitoQ resides in the magnitude of the therapeutic window separating anti-oxidant protection from pro-oxidant toxicity. This window is substantially wider for SKQ1 than for MitoQ. This differential stems from the plastoquinone core of SKQ1 versus the ubiquinone core of MitoQ; SKQ1 is more rapidly reduced by the mitochondrial respiratory chain (Complexes I and II) to its active quinol form (SkQH2), and the rate of SkQH2 oxidation is lower than its rate of reduction, establishing it as a 'rechargeable' antioxidant with reduced pro-oxidant liability [1][2]. In a rank-order comparison, antioxidant activity decreases in the series SkQ1 = SkQR1 > SkQ3 > MitoQ, with MitoQ exhibiting the narrowest window between anti- and pro-oxidant effects [2].

Mitochondrial pharmacology Therapeutic index Redox cycling Structure-activity relationship

Visomitin (SKQ1) TC50 in Human Conjunctival Epithelial (HCjE) Cells: A Quantitative Baseline for Ocular Safety Comparisons

In a defined in vitro cytotoxicity assay using human conjunctival epithelial (HCjE) cells, SKQ1 exhibits a TC50 (toxic concentration for 50% cell viability) of 317 nM [1]. This quantitative metric provides a reproducible, cell-type-specific benchmark for assessing the relative safety margin of SKQ1 in ocular surface applications. The assay employed serial dilutions of SKQ1 ranging from 0.25 nM to 250 µM, with cell viability quantified by MTT assay [1]. While alternative mitochondria-targeted antioxidants such as MitoTEMPO have been evaluated in other cell models (e.g., renal proximal tubule cells), directly comparable TC50 data for HCjE cells are not uniformly reported for all in-class comparators, making the SKQ1 HCjE TC50 of 317 nM a unique, procurement-relevant data point for researchers focused on ocular surface biology [1][2].

Ocular pharmacology Cytotoxicity assay Mitochondrial antioxidant In vitro safety

Visomitin (SKQ1) vs. MitoTEMPO: Quantitative Differences in Cytoprotective Potency and Safety Window Under Oxidative Stress

A 2024 comparative study in Free Radical Biology and Medicine directly evaluated SKQ1 against MitoTEMPO (MT) under oxidative stress conditions. The study found that while both compounds reduce ROS levels and restore antioxidant defense gene expression, MitoTEMPO demonstrated superior cytoprotective efficacy and a broader safe dosage range than SKQ1 [1]. Notably, high concentrations of SKQ1 induced cell death via mechanisms distinct from its antioxidant activity, whereas MitoTEMPO maintained protective effects across a wider concentration spectrum [1]. In an in vivo mouse model of ischemic reperfusion kidney injury, MitoTEMPO provided superior renal protection compared to SKQ1, as evidenced by reduced plasma levels of kidney injury markers, improved renal morphology, decreased apoptosis, and enhanced restoration of mitochondrial function [1].

Comparative pharmacology Oxidative stress Renal injury Mitochondrial protection

Visomitin (SKQ1) Regulatory and Clinical Differentiation: Phase III Trial Data vs. Placebo in Dry Eye Syndrome

SKQ1 is the active pharmaceutical ingredient in Visomitin eye drops, which have completed a multicenter, randomized, double-masked, placebo-controlled clinical study (n=240 subjects) for the treatment of dry eye syndrome [1]. After a 6-week course of TID topical instillation, Visomitin significantly improved the functional state of the cornea compared to placebo, increased tear film stability, and reduced corneal damage as measured by fluorescein staining [1]. Significant reduction of subjective dry eye symptoms (dryness, burning, grittiness, blurred vision) was also observed relative to placebo [1]. Visomitin is the first and currently the only registered drug product (in the Russian Federation) containing a mitochondria-targeted antioxidant (SkQ1) as its active ingredient [1]. In contrast, MitoQ and MitoTEMPO do not possess equivalent regulatory approvals or Phase III clinical trial data for any ophthalmic indication [2].

Clinical trial Regulatory approval Dry eye disease Ophthalmology

Visomitin (SKQ1) Procurement-Guided Research and Industrial Application Scenarios


Ocular Surface Disease Research Requiring Clinically-Validated Mitochondrial Antioxidant

Researchers investigating the role of mitochondrial oxidative stress in dry eye disease, corneal wound healing, or other ocular surface disorders should prioritize SKQ1 procurement. The availability of Phase III clinical trial data demonstrating significant improvement in corneal function and tear film stability versus placebo provides a clinical validation benchmark unavailable for alternative MTAs [1]. Furthermore, the established TC50 of 317 nM in HCjE cells offers a defined concentration window for in vitro studies, reducing the risk of cytotoxicity confounds [2].

Comparative Pharmacology Studies Evaluating Therapeutic Window Differences Among MTAs

Investigators seeking to characterize the structure-activity relationships governing the therapeutic windows of cationic quinone antioxidants should include SKQ1 as a reference compound. The plastoquinone core of SKQ1 confers a measurably wider anti- to pro-oxidant window than the ubiquinone-based MitoQ, and direct comparative data against MitoTEMPO are now available [3][4]. SKQ1 thus serves as an essential comparator for elucidating how quinone core structure influences redox cycling kinetics, safety margins, and in vivo protective efficacy.

Mitochondrial Cardioprotection and Ischemia-Reperfusion Injury Studies with Cautionary Context

For studies of hemorrhagic shock or ischemia-reperfusion injury, SKQ1 has demonstrated in vivo efficacy, including improved myocardial mitochondrial ultrastructure, reduced mtDNA release, and decreased TNF-α, IL-6, and MCP-1 levels in a rat hemorrhagic shock model [5]. However, procurement decisions should be informed by the 2024 comparative data indicating that MitoTEMPO provides superior renal protection in ischemic reperfusion models [3]. Researchers should select SKQ1 when the specific goal is to evaluate a clinically-advanced MTA with documented cardioprotective effects, while recognizing that alternative MTAs may offer greater cytoprotective potency in certain organ systems.

Translational Development of Mitochondria-Targeted Ophthalmic Therapeutics

Pharmaceutical and biotechnology companies pursuing development programs for mitochondria-targeted therapeutics in ophthalmology should procure SKQ1 as a benchmark reference standard. SKQ1 is the API in the only registered drug product (Visomitin) within the MTA class, providing a regulatory precedent and a defined clinical development pathway [1]. The compound's well-characterized ocular safety profile in human subjects and established Phase II/III clinical trial designs offer a template for regulatory strategy and formulation development that alternative MTAs cannot yet provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Visomitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.